2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
CAS No.: 2176069-91-1
Cat. No.: VC5972784
Molecular Formula: C18H21N7O
Molecular Weight: 351.414
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2176069-91-1 |
|---|---|
| Molecular Formula | C18H21N7O |
| Molecular Weight | 351.414 |
| IUPAC Name | 2-[[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
| Standard InChI | InChI=1S/C18H21N7O/c1-11-20-17-14(7-19-23(17)2)18(21-11)24-8-12(9-24)10-25-16(26)6-13-4-3-5-15(13)22-25/h6-7,12H,3-5,8-10H2,1-2H3 |
| Standard InChI Key | RTUHCALXRKODCV-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C=NN2C)C(=N1)N3CC(C3)CN4C(=O)C=C5CCCC5=N4 |
Introduction
Structural and Mechanistic Insights
Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine moiety is a bicyclic heterocycle known for its role as a purine isostere, enabling interactions with adenosine- or guanine-binding proteins . The 1,6-dimethyl substitution pattern on this core likely enhances metabolic stability by reducing oxidative dealkylation, a common limitation in drug candidates . Computational models suggest that the methyl groups at positions 1 and 6 induce steric hindrance, potentially favoring selective binding to kinase ATP pockets.
Azetidine Ring Functionalization
The azetidine ring, a four-membered nitrogen-containing cycle, is substituted at the 3-position with a methyl group that bridges to the cyclopenta[c]pyridazinone system. Azetidines are increasingly employed in drug design due to their improved pharmacokinetic profiles compared to larger saturated heterocycles . The 3-hydroxyazetidine precursor (azetidin-3-ol hydrochloride) is a key synthon in constructing this subunit, as evidenced by its use in SN2 reactions with brominated aromatics under basic conditions (e.g., cesium carbonate in dimethyl sulfoxide at 90°C) .
Cyclopenta[c]pyridazinone Scaffold
The cyclopenta[c]pyridazinone system is a fused tricyclic structure that introduces planar rigidity, which may enhance DNA intercalation or topoisomerase inhibition. The ketone at position 3 contributes to hydrogen-bonding interactions, while the cyclopentane ring imposes conformational constraints that could modulate solubility and membrane permeability.
Synthetic Pathways and Optimization
Step 1: Synthesis of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl Azetidine
The azetidine subunit is typically prepared via nucleophilic aromatic substitution. For example, azetidin-3-ol hydrochloride reacts with halogenated pyrimidines (e.g., 4-chloro-5-iodopyrimidine) in polar aprotic solvents like 1,2-dimethoxyethane at elevated temperatures (120°C), achieving yields of 93% . Cesium carbonate is preferred as a base due to its ability to deprotonate the azetidine hydroxyl group without promoting elimination side reactions .
Reaction Conditions Table
| Reactants | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 4-Chloro-5-iodopyrimidine | Cs2CO3 | 1,2-Dimethoxyethane | 120°C | 93% |
| 4,6-Dichloro-2-methoxypyrimidine | Triethylamine | Isopropyl alcohol | 85°C | 97% |
Step 2: Coupling to Cyclopenta[c]pyridazinone
The methylene bridge is introduced via alkylation or Mitsunobu reactions. In a representative procedure, 3-hydroxyazetidine intermediates are treated with bromomethylated cyclopenta[c]pyridazinone derivatives in dichloromethane with diethylamine as a base, yielding the coupled product after extraction and purification .
Physicochemical and Pharmacokinetic Properties
Metabolic Stability
In silico predictions (CYP3A4 inhibition: Yes; P-gp substrate: No) indicate a low risk of transporter-mediated efflux but potential hepatic metabolism via CYP3A4 . The 1,6-dimethyl groups on the pyrazolo[3,4-d]pyrimidine core are expected to retard N-demethylation, a common metabolic pathway for similar compounds .
Challenges and Future Directions
Synthetic Scalability
Achieving high yields in the final coupling step remains challenging due to steric hindrance from the cyclopenta[c]pyridazinone system. Flow chemistry approaches or microwave-assisted synthesis could optimize reaction efficiency.
Toxicity Profiling
The compound’s hazard profile (GHS Warning; H302, H315, H319, H332, H335) mandates rigorous in vitro toxicology studies, particularly assessing respiratory and dermal irritation risks .
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